N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H19ClN4O2S2 and its molecular weight is 434.96. The purity is usually 95%.
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Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazole ring : Known for its role in various biological activities.
- Benzo[d]thiazole moiety : Associated with anticancer and antimicrobial properties.
- Thiophene ring : Often contributes to the compound's electronic properties and biological activity.
Molecular Formula : C22H22ClN4O2S
Molecular Weight : 461.0 g/mol
CAS Number : 1215411-05-4
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antibacterial, and antiviral properties.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-468 (breast cancer) cells. The mechanism of action appears to involve:
- Inhibition of tubulin polymerization : Similar to other imidazole derivatives, it disrupts microtubule formation, which is crucial for cell division.
- Induction of apoptosis : The compound activates caspase pathways leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.4 | Tubulin polymerization inhibition |
A549 | 1.09 | Induction of apoptosis |
MDA-MB-468 | 0.5 | Caspase activation |
Antibacterial and Antiviral Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Preliminary antiviral studies suggest potential efficacy against certain viral strains, although further research is needed to elucidate specific mechanisms.
Case Studies and Research Findings
-
Study on Tubulin Inhibition :
A study published in Molecules demonstrated that derivatives similar to this compound showed IC50 values ranging from 80–200 nM against various cancer cell lines, indicating strong inhibition of tubulin polymerization . The structure-activity relationship (SAR) indicated that substituents on the imidazole ring significantly affected potency. -
Caspase Activation in Cancer Cells :
Another study reported that treatment with the compound resulted in increased caspase-3 activity in HeLa cells at concentrations as low as 2 µM, suggesting a direct role in promoting apoptosis . -
Antibacterial Efficacy :
Research indicated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2.ClH/c1-25-14-5-2-6-15-17(14)21-19(27-15)23(18(24)16-7-3-12-26-16)10-4-9-22-11-8-20-13-22;/h2-3,5-8,11-13H,4,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJGKLUHDCLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.